molecular formula C20H20O4S B14406552 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one CAS No. 84065-63-4

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one

Katalognummer: B14406552
CAS-Nummer: 84065-63-4
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: YJSMTYYXYIKMRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a benzenesulfonyl group, a phenoxymethyl group, and a cyclohexenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyclohexenone core to cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The cyclohexenone core can undergo Michael addition reactions, leading to the formation of covalent adducts with nucleophiles. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohex-2-en-1-one: A simpler cyclohexenone derivative without the benzenesulfonyl and phenoxymethyl groups.

    4-(Methylsulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one: Similar structure but with a methylsulfonyl group instead of a benzenesulfonyl group.

Uniqueness

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one is unique due to the presence of both benzenesulfonyl and phenoxymethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

84065-63-4

Molekularformel

C20H20O4S

Molekulargewicht

356.4 g/mol

IUPAC-Name

4-(benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-en-1-one

InChI

InChI=1S/C20H20O4S/c1-15-12-20(25(22,23)18-10-6-3-7-11-18)16(13-19(15)21)14-24-17-8-4-2-5-9-17/h2-12,15-16H,13-14H2,1H3

InChI-Schlüssel

YJSMTYYXYIKMRS-UHFFFAOYSA-N

Kanonische SMILES

CC1C=C(C(CC1=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.